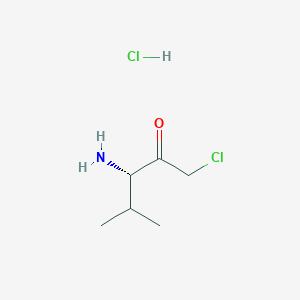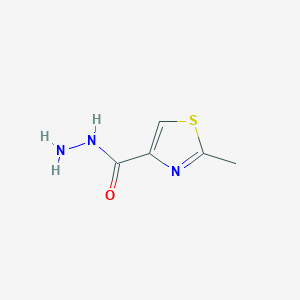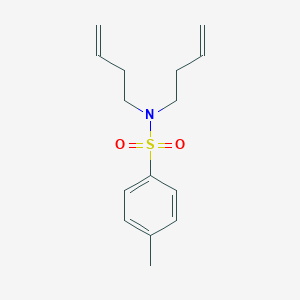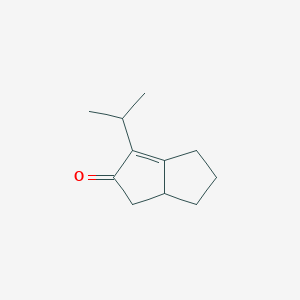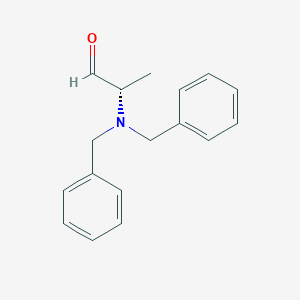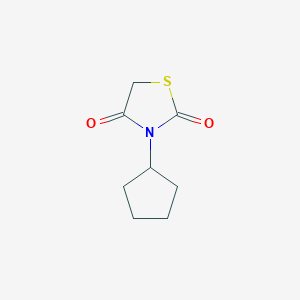
2,4-Thiazolidinedione,3-cyclopentyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Thiazolidinedione,3-cyclopentyl-(9CI), also known as pioglitazone, is a synthetic compound that belongs to the class of thiazolidinediones. It is commonly used as an antidiabetic drug to treat type 2 diabetes mellitus. Pioglitazone has been shown to improve glucose metabolism and insulin sensitivity in patients with type 2 diabetes by activating peroxisome proliferator-activated receptors (PPARs). In addition to its clinical use, pioglitazone has also been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential applications.
Wissenschaftliche Forschungsanwendungen
Pioglitazone has been widely studied in scientific research for its potential applications in various fields. One of the major areas of research is its use as an antidiabetic drug. Pioglitazone has been shown to improve glycemic control and reduce insulin resistance in patients with type 2 diabetes. It has also been studied for its potential use in the treatment of non-alcoholic fatty liver disease, a condition that is commonly associated with insulin resistance and metabolic syndrome.
Wirkmechanismus
The mechanism of action of 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) involves activation of PPARs, a group of nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. Pioglitazone binds to PPARγ receptors, which are primarily expressed in adipose tissue, liver, and skeletal muscle. Activation of PPARγ leads to increased insulin sensitivity, decreased hepatic glucose production, and improved lipid metabolism.
Biochemische Und Physiologische Effekte
Pioglitazone has been shown to have several biochemical and physiological effects in addition to its antidiabetic properties. It has been shown to reduce inflammation and oxidative stress in various tissues, including adipose tissue, liver, and cardiovascular system. Pioglitazone has also been shown to improve endothelial function and reduce the risk of cardiovascular events in patients with type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Pioglitazone has several advantages as a research tool. It is a well-established drug with a known mechanism of action and safety profile. It is also readily available and relatively inexpensive. However, there are also some limitations to its use in lab experiments. Pioglitazone has a relatively low potency compared to other PPARγ agonists, which may limit its effectiveness in certain experimental settings. In addition, it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-Thiazolidinedione,3-cyclopentyl-(9CI). One area of interest is its potential use in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease. In addition, there is ongoing research on the development of more potent and selective PPARγ agonists that could have improved efficacy and fewer off-target effects.
Synthesemethoden
The synthesis of 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) involves the reaction of 5-(4-bromophenyl)-2,4-thiazolidinedione with cyclopentylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) as a white crystalline powder.
Eigenschaften
CAS-Nummer |
102936-72-1 |
|---|---|
Produktname |
2,4-Thiazolidinedione,3-cyclopentyl-(9CI) |
Molekularformel |
C8H11NO2S |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
3-cyclopentyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H11NO2S/c10-7-5-12-8(11)9(7)6-3-1-2-4-6/h6H,1-5H2 |
InChI-Schlüssel |
RWIQDOGXWSLSDO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C(=O)CSC2=O |
Kanonische SMILES |
C1CCC(C1)N2C(=O)CSC2=O |
Synonyme |
2,4-Thiazolidinedione,3-cyclopentyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



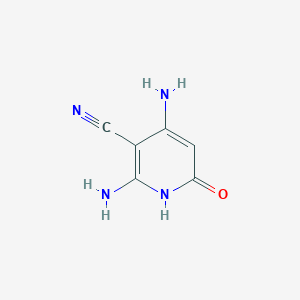
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
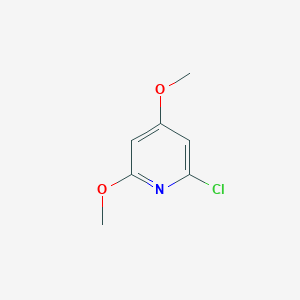
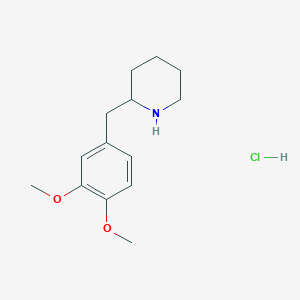
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
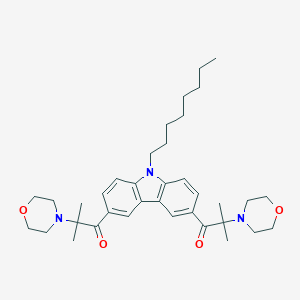
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
